Linoleate

Overview

Description

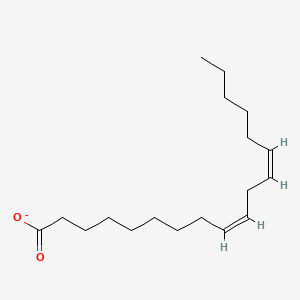

Linoleate (C₁₈:2, n-6), a polyunsaturated fatty acid (PUFA) of the n-6 family, is an essential fatty acid critical for cellular membrane integrity, inflammatory regulation, and lipid signaling . It serves as a precursor for arachidonic acid, which is involved in prostaglandin and leukotriene synthesis. Recent studies highlight its dual role in health: at moderate levels, it suppresses proinflammatory pathways (e.g., JNK and NF-κB), protecting against conditions like nonalcoholic steatohepatitis (NASH) , while excessive intake correlates with mammary tumorigenesis in rodent models .

Structurally, this compound contains two cis double bonds at the Δ9 and Δ12 positions, distinguishing it from monounsaturated (e.g., oleate) and other PUFAs (e.g., α-linolenate, n-3) . Its oxidation by lipoxygenases generates hydroperoxides, precursors for bioactive molecules like jasmonic acid in plants .

Scientific Research Applications

Health Applications

Linoleate is recognized for its essential role in human nutrition and health. It is a key component of cell membranes and is involved in the biosynthesis of bioactive compounds such as prostaglandins.

Nutritional Significance

- Essential Fatty Acid : this compound is classified as an essential fatty acid, meaning it must be obtained through diet. It contributes to various physiological functions, including:

Clinical Uses

- Skin Disorders : Topical applications of this compound have shown effectiveness in treating skin-related disorders linked to deficiency. It helps restore skin barrier function and reduces inflammation .

- Cardiovascular Health : Diets enriched with this compound have been associated with lower levels of LDL cholesterol, contributing to cardiovascular health .

Cosmetic Industry

This compound has gained popularity in the cosmetic industry due to its beneficial properties for skin health.

Skin Care Products

- Moisturizers : this compound is used in formulations for its moisture-retentive properties, making it an effective ingredient in moisturizers and lotions .

- Anti-Acne Treatments : Its anti-inflammatory properties help reduce acne lesions and improve overall skin texture .

Hair Care

- Cognitive Control : this compound contributes to the cognitive control of hair growth and scalp health, making it a valuable ingredient in hair care products .

Food Industry

This compound is widely utilized in the food sector due to its nutritional benefits and functional properties.

Dietary Sources

- Found predominantly in vegetable oils (e.g., sunflower, safflower), nuts, and seeds, this compound is crucial for maintaining a balanced diet .

Functional Food Products

- This compound-enriched foods are being developed to enhance health benefits, including anti-carcinogenic properties that may prevent certain types of cancer .

Industrial Applications

This compound's unique chemical properties make it suitable for various industrial applications.

Paints and Coatings

- This compound is used to produce quick-drying oils for paints and varnishes due to its ability to undergo autoxidation, forming stable films . This application is particularly valuable in marine and automotive industries where durability is essential.

| Application | Description |

|---|---|

| Quick-Drying Oils | Used in varnishes and oil paints for durability |

| Emulsifiers | Essential for soap production |

| Adhesives | Provides strong bonding properties |

Surfactants

- As a surfactant, this compound lowers surface tension, making it useful in detergents and cleaning products .

Prostate Cancer Research

A study demonstrated that conjugated linoleic acid (a derivative of this compound) reduced cell viability in prostate cancer cell lines, suggesting potential therapeutic applications . The study highlighted:

- Reduced proliferation rates across multiple cancer cell lines.

- Minimal effects on normal prostate epithelial cells, indicating specificity towards cancerous cells.

Neuroinflammation Studies

Research indicates that dietary this compound can modulate neuroinflammation responses in animal models, potentially offering protective effects against neurodegenerative diseases . Key findings include:

- Lowered concentrations of pro-inflammatory eicosanoids.

- Increased resilience to inflammatory challenges.

Chemical Reactions Analysis

Autoxidation Mechanism

Linoleate undergoes autoxidation, a process where it reacts with molecular oxygen, leading to the formation of hydroperoxides and other oxidation products. This reaction is significant in both food science and biological contexts due to its implications for lipid stability and health.

-

Initiation Phase : The reaction begins with the formation of free radicals from this compound, often initiated by heat or light exposure.

-

Propagation Phase : The free radicals react with molecular oxygen to form peroxy radicals, which can further abstract hydrogen atoms from other this compound molecules, perpetuating the chain reaction.

-

Termination Phase : The reaction concludes when free radicals combine to form stable products, ceasing further radical generation.

The primary oxidation products identified from this compound autoxidation include 9-, 11-, and 13-hydroperoxides, which can lead to more complex secondary products such as aldehydes and ketones .

Lipoxygenase Pathway

This compound can also be metabolized by lipoxygenase enzymes, which catalyze the conversion of linoleic acid into hydroperoxides and subsequently into various bioactive lipids.

-

Formation of Hydroperoxides : this compound is converted into 9-hydroperoxy-linoleic acid (9-HPODE) and 13-hydroperoxy-linoleic acid (13-HPODE), which are precursors for further transformations into diols and other derivatives.

-

Epoxide Formation : Lipoxygenases can also convert this compound into epoxide derivatives, which play roles in cell signaling and inflammation. For example, 9R-epoxy-linoleate has been characterized as a product of enzymatic metabolism .

Hydrogenation Reactions

This compound can undergo hydrogenation reactions, where hydrogen gas is added across its double bonds to form more saturated fatty acids.

-

Hydrogenation Process : In industrial applications, methyl this compound can be hydrogenated to form methyl oleate. This reaction typically occurs in the presence of catalysts such as nickel or palladium under controlled conditions .

Reaction with Free Radicals

This compound is susceptible to reactions with free radicals, which can lead to the formation of trans fatty acids through isomerization processes.

-

Thiyl Radical Interactions : Studies have shown that thiyl radicals can react with this compound, leading to the production of trans-linoleate through a series of radical addition and hydrogen transfer steps .

Oxidation Products of this compound

| Product Type | Example Compound | Formation Mechanism |

|---|---|---|

| Hydroperoxides | 9-Hydroperoxy-linoleic acid | Autoxidation |

| Diols | 9,14-Dihydroxyoctadecadienoic acid | Lipoxygenase metabolism |

| Epoxides | 9R-epoxy-linoleic acid | Lipoxygenase metabolism |

| Aldehydes | Nonanal | Secondary oxidation |

Kinetics of Oxidation

Research has indicated that the rate of oxidation of this compound varies significantly with factors such as concentration and temperature:

| Parameter | Effect on Oxidation Rate |

|---|---|

| Concentration (µL) | Higher volumes slow oxidation due to diffusion limitations |

| Temperature (°C) | Increased temperature accelerates oxidation rates |

Q & A

Basic Research Questions

Q. What methodological considerations are critical for optimizing linoleate extraction from biological tissues?

- Answer : Use solvent systems like chloroform-methanol (2:1 v/v) to homogenize wet tissues, ensuring miscibility with water. Separate lipids via phase separation by adding chloroform and water, then isolate the lipid-rich chloroform layer. Validate reproducibility by comparing yields across multiple trials and tissues (e.g., muscle, liver) .

Q. How can researchers ensure purity of this compound isolates during lipid extraction?

- Answer : Implement purification steps such as washing the chloroform layer with saline solutions to remove non-lipid contaminants. Confirm purity via thin-layer chromatography (TLC) or gas chromatography (GC) to detect residual solvents or non-target lipids .

Q. What frameworks guide the formulation of hypothesis-driven research questions for this compound studies?

- Answer : Apply the PICOT framework:

- P opulation (e.g., cell lines, animal models),

- I ntervention (e.g., this compound supplementation),

- C omparison (e.g., vs. oleate),

- O utcome (e.g., oxidation rates),

- T ime frame (e.g., acute vs. chronic exposure).

This ensures alignment with experimental feasibility and clinical relevance .

Advanced Research Questions

Q. How do contradictory findings in this compound oxidation kinetics under nitrogen vs. oxygen atmospheres inform experimental design?

- Answer : Under oxygen, this compound exhibits lower thermal stability (initial decomposition at ~180°C vs. 210°C in nitrogen) and faster degradation rates. Design comparative kinetic studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Apply the Flynn-Wall-Ozawa method to calculate activation energies (e.g., 85–120 kJ/mol under nitrogen) and validate models via regression analysis .

| Parameter | Nitrogen Atmosphere | Oxygen Atmosphere |

|---|---|---|

| Initial Decomposition Temp (°C) | 210 | 180 |

| Peak Decomposition Rate (%/min) | 12.5 | 18.7 |

| Activation Energy (kJ/mol) | 110 | 85 |

Q. What strategies resolve discrepancies in this compound’s role in pro- vs. anti-inflammatory pathways?

- Answer : Conduct dose-response studies to identify concentration thresholds (e.g., 10–100 µM for anti-inflammatory effects). Use transcriptomic profiling (RNA-seq) to map pathways like NF-κB or PPAR-γ activation. Compare results across in vitro (macrophages) and in vivo (rodent inflammation models) systems to contextualize mechanistic differences .

Q. How can meta-analyses address gaps in this compound’s structural influence on membrane fluidity?

- Answer : Systematically review studies using fluorescence anisotropy or NMR to correlate this compound’s double-bond geometry (cis vs. trans) with membrane dynamics. Pool data on lipid raft formation in eukaryotic vs. prokaryotic systems, and assess heterogeneity via I² statistics. Prioritize studies with controlled phospholipid compositions to minimize confounding variables .

Q. What experimental controls are essential for long-term stability studies of this compound in lipid nanoparticles?

- Answer : Include antioxidants (e.g., α-tocopherol) to mitigate auto-oxidation. Monitor peroxide values (PV) and thiobarbituric acid-reactive substances (TBARS) at intervals (0, 30, 90 days). Use accelerated stability testing (40°C/75% RH) to predict shelf-life, and validate with real-time data .

Q. Methodological Best Practices

- Data Analysis : For kinetic studies, use multivariate regression to model decomposition rates and confirm reproducibility via triplicate runs .

- Literature Synthesis : Critically appraise studies using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize high-impact research gaps .

- Manuscript Structure : Follow guidelines for discussing results (e.g., contrast findings with prior work, propose mechanistic hypotheses, and specify follow-up experiments) .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Linoleate vs. Palmitate (Saturated Fatty Acid)

Structural Differences : Palmitate (C₁₆:0) lacks double bonds, conferring rigidity to lipid membranes.

Functional Contrasts :

- Inflammatory Response: In Huh7 hepatocytes, 500 μM palmitate induces IL-8 production via JNK/NF-κB activation, while 400 μM this compound co-treatment suppresses this effect by 50% .

- Metabolic Impact : Both induce lipid accumulation, but only palmitate triggers apoptosis via caspase-3 activation .

Table 1 : Anti-inflammatory Effects in Huh7 Cells

| Treatment (500 μM) | IL-8 mRNA Expression | pJNK Activation | Lipid Accumulation |

|---|---|---|---|

| Palmitate | High | Yes | Moderate |

| Palmitate + this compound | Low | No | Moderate |

| This compound Alone | Baseline | No | Moderate |

This compound vs. α-Linolenate (n-3 PUFA)

Structural Similarities: Both are 18-carbon PUFAs, but α-linolenate (C₁₈:3, n-3) has three double bonds (Δ9, Δ12, Δ15). Functional Differences:

- Enzymatic Oxidation: this compound 13S-lipoxygenase oxidizes this compound to 13-hydroperoxyoctadecadienoate, while α-linolenate forms 13-hydroperoxyoctadecatrienoate, a precursor for anti-inflammatory resolvins .

- Health Outcomes: n-3 PUFAs (e.g., α-linolenate) generally reduce inflammation and cancer risk, contrasting with n-6 PUFAs’ context-dependent effects .

This compound vs. Ethyl this compound (Ester Derivative)

Structural Modification: Ethyl this compound (C₂₀H₃₆O₂) is the ethyl ester of linoleic acid, enhancing lipid solubility . Applications:

- Pharmaceuticals: Ethyl this compound improves drug bioavailability as a solvent, unlike free this compound, which primarily functions as a signaling molecule .

- Cosmetics: Ethyl this compound’s emollient properties make it superior for skincare formulations compared to unesterified this compound, which oxidizes readily .

Table 2 : Physicochemical Properties

| Property | This compound | Ethyl this compound |

|---|---|---|

| Molecular Weight | 280.45 g/mol | 308.5 g/mol |

| Solubility | Hydrophobic | Lipophilic |

| Stability | Prone to oxidation | More stable |

This compound vs. Methyl this compound (Methyl Ester)

Thermal Stability: Methyl this compound decomposes at lower temperatures under oxygen (T₀ = 150°C) than nitrogen (T₀ = 200°C), with activation energies of 85 kJ/mol (O₂) vs. 102 kJ/mol (N₂) . This contrasts with free this compound, which oxidizes enzymatically in vivo.

Table 3 : Thermal Decomposition Kinetics

| Atmosphere | Initial Decomposition Temp (°C) | Activation Energy (kJ/mol) |

|---|---|---|

| Nitrogen | 200 | 102 |

| Oxygen | 150 | 85 |

This compound vs. L-Ascorbyl this compound (Antioxidant Conjugate)

Synthetic Utility: Enzymatic conjugation with L-ascorbic acid yields L-ascorbyl this compound (44% yield), which degrades 17% in 12 hours at 37°C, compared to L-ascorbyl oleate’s stability . Antioxidant Capacity: Both esters protect endothelial cells from H₂O₂-induced damage, but ascorbyl oleate outperforms ascorbyl this compound in longevity .

Properties

CAS No. |

1509-85-9 |

|---|---|

Molecular Formula |

C18H31O2- |

Molecular Weight |

279.4 g/mol |

IUPAC Name |

(9Z,12Z)-octadeca-9,12-dienoate |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/p-1/b7-6-,10-9- |

InChI Key |

OYHQOLUKZRVURQ-HZJYTTRNSA-M |

SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)[O-] |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-] |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)[O-] |

Synonyms |

9 trans,12 trans Octadecadienoic Acid 9,12 Octadecadienoic Acid 9,12-Octadecadienoic Acid 9-trans,12-trans-Octadecadienoic Acid Acid, 9,12-Octadecadienoic cis,cis-9,12-Octadecadienoic Acid Linoelaidic Acid Linoelaidic Acid, (E,Z)-Isomer Linoleate Linoleic Acid Linoleic Acid, (E,E)-Isomer Linoleic Acid, (Z,E)-Isomer Linoleic Acid, (Z,Z)-Isomer Linoleic Acid, (Z,Z)-Isomer, 14C-Labeled Linoleic Acid, Ammonium Salt, (Z,Z)-Isomer Linoleic Acid, Calcium Salt, (Z,Z)-Isomer Linoleic Acid, Potassium Salt, (Z,Z)-Isomer Linoleic Acid, Sodium Salt, (E,E)-Isomer Linoleic Acid, Sodium Salt, (Z,Z)-Isomer Linolelaidic Acid trans,trans-9,12-Octadecadienoic Acid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.